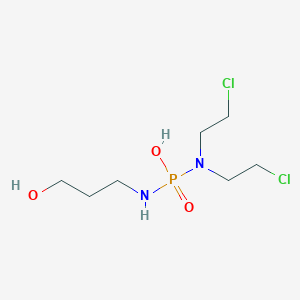
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid is a biologically active cyclic alcohol known for its unique chemical properties and versatile applications in various fields. It is characterized by its hydroxyl group bound directly to a carbon atom within a cyclic structure, making it a valuable compound in organic chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid can be synthesized through several methods, including:
Hydration of Alkenes: This involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Processes: Modern catalytic methods, including hydrogenation and hydroboration-oxidation, are also employed to synthesize alcohols.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclic ketones under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclic hydrocarbons using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Hydrogen halides (HX), tosyl chloride (TsCl), and other nucleophiles.
Major Products:
Oxidation: Cyclic ketones and aldehydes.
Reduction: Cyclic hydrocarbons.
Substitution: Alkyl halides and tosylates.
Applications De Recherche Scientifique
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . This interaction is crucial for its biological activities and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid can be compared with other cyclic alcohols, such as:
Cyclohexanol: Similar in structure but differs in its chemical reactivity and applications.
Cyclopropanol: A smaller cyclic alcohol with distinct properties and uses.
Cycloheptanol: A larger cyclic alcohol with unique characteristics.
Uniqueness: this compound stands out due to its specific cyclic structure and the presence of a hydroxyl group, which imparts unique chemical reactivity and biological activity .
Propriétés
Numéro CAS |
14504-75-7 |
|---|---|
Formule moléculaire |
C7H17Cl2N2O3P |
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12/h12H,1-7H2,(H2,10,13,14) |
Clé InChI |
FYMCFKPEIMXMOB-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
SMILES canonique |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
Key on ui other cas no. |
14504-75-7 |
Description physique |
Cytoxal alcohol is a colorless powder. (NTP, 1992) |
Solubilité |
Soluble (NTP, 1992) |
Synonymes |
CYTOXALALCOHOL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















